molecular formula C10H10ClN3O2 B2618074 N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide CAS No. 303994-76-5

N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide

Cat. No. B2618074
CAS RN: 303994-76-5
M. Wt: 239.66
InChI Key: PETORTGCTZNZDI-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a chemical compound with the molecular formula C12H9ClN2O . It is also known as Nicotinamide, N-(3-chlorophenyl)- .


Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Carbamates, which are chemically similar to amides, are more reactive . They form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)-3-oxo-1-pyrazolidinecarboxamide” is a brown chunky solid . It is insoluble in water .

Scientific Research Applications

Neuropharmacology and Neuromodulation

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide has potential implications in neuropharmacology. As a neuromodulator, it influences mood, cognition, and behavior. Its endogenous role involves regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers explore its therapeutic applications, including mood disorder management and attention deficit hyperactivity disorder (ADHD) treatment .

Drug Discovery and Targeted Therapy

Chlorine atoms play a crucial role in natural products. Incorporating chlorine strategically into biologically active molecules enhances their biological activity. N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide’s chlorine moiety could be leveraged for targeted drug design .

Nitro Group as a Versatile Functional Group

The nitro group is versatile in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial drugs and cancer treatments. Researchers continue to explore its pharmacological effects, making it an exciting area for innovation .

Click Chemistry and Triazole Linkages

The compound’s structure may allow for click chemistry-inspired syntheses. Triazole linkages, such as 1,2,3-triazole, have received attention in drug design. These linkages interact with biomolecular targets through H-bonding, π–π stacking, and dipole interactions, potentially enhancing drug efficacy .

Bio-Functional Hybrid Molecules

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide, synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, represents a bio-functional hybrid molecule. Its characterization via 1H, 13C NMR, UV, and mass spectral data provides insights into its properties .

Chromatography and Mass Spectrometry Applications

In practical applications, this compound may find use in chromatography or mass spectrometry. Researchers can explore its behavior in these analytical techniques .

Safety and Hazards

This compound is probably combustible . Inhalation of material may be harmful. Contact may cause burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-7-2-1-3-8(6-7)12-10(16)14-5-4-9(15)13-14/h1-3,6H,4-5H2,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETORTGCTZNZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide

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